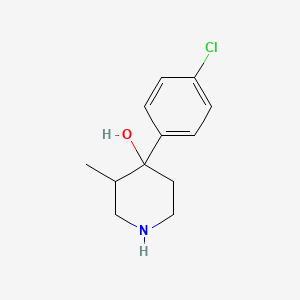![molecular formula C13H12INO B8521215 Methanone, [1-(2-iodoethyl)-1H-pyrrol-2-yl]phenyl- CAS No. 141031-77-8](/img/structure/B8521215.png)
Methanone, [1-(2-iodoethyl)-1H-pyrrol-2-yl]phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Iodoethyl)-1H-pyrrol-2-ylmethanone: is a chemical compound with the molecular formula C13H12INO . It is characterized by the presence of an iodoethyl group attached to a pyrrole ring, which is further connected to a phenyl group through a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Iodoethyl)-1H-pyrrol-2-ylmethanone typically involves the reaction of 2-iodoethylamine with a suitable pyrrole derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-(2-Iodoethyl)-1H-pyrrol-2-ylmethanone can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding reduced products, often using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, 1-(2-Iodoethyl)-1H-pyrrol-2-ylmethanone is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its effects on cellular processes .
Medicine: In medicine, 1-(2-Iodoethyl)-1H-pyrrol-2-ylmethanone is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: Industrially, the compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 1-(2-Iodoethyl)-1H-pyrrol-2-ylmethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-(2-Bromoethyl)-1H-pyrrol-2-ylmethanone
- 1-(2-Chloroethyl)-1H-pyrrol-2-ylmethanone
- 1-(2-Fluoroethyl)-1H-pyrrol-2-ylmethanone
Comparison: Compared to its analogs, 1-(2-Iodoethyl)-1H-pyrrol-2-ylmethanone is unique due to the presence of the iodo group, which can influence its reactivity and interactions with other molecules. The iodo group is larger and more polarizable than other halogens, potentially leading to different chemical and biological properties .
Properties
CAS No. |
141031-77-8 |
|---|---|
Molecular Formula |
C13H12INO |
Molecular Weight |
325.14 g/mol |
IUPAC Name |
[1-(2-iodoethyl)pyrrol-2-yl]-phenylmethanone |
InChI |
InChI=1S/C13H12INO/c14-8-10-15-9-4-7-12(15)13(16)11-5-2-1-3-6-11/h1-7,9H,8,10H2 |
InChI Key |
INORPUWURQQOTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CN2CCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(7-Bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)hydroxyiminoacetonitrile](/img/structure/B8521205.png)
![Cyclopentanesulfonic acid [2-(1H-indol-3-yl)-ethyl]-amide](/img/structure/B8521212.png)


![1-[3-(3,4-Dimethoxyphenyl)piperidin-1-yl]propan-1-one](/img/structure/B8521231.png)


